molecular formula C13H14ClN3 B8482950 6-Benzylpicolinimidamide hydrochloride

6-Benzylpicolinimidamide hydrochloride

Cat. No. B8482950
M. Wt: 247.72 g/mol
InChI Key: ZSUBGPUTSPSJEG-UHFFFAOYSA-N
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Patent
US05185339

Procedure details

A mixture of methyl 6-benzyl-2-picoline imidate (0.81 g, 0.0036 moles) and ammonium chloride (0.21 g, 0.0039 moles) in ethanol (9 ml) was refluxed for 5 hours. The ethanol was removed in vacuo to give 6-benzyl-2-picoline amidine hydrochloride which was used in the final stage without further purification.
Name
methyl 6-benzyl-2-picoline imidate
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[N:13]=[C:12]([C:14](=[NH:17])OC)[CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-:18].[NH4+:19]>C(O)C>[ClH:18].[CH2:1]([C:8]1[N:13]=[C:12]([C:14]([NH2:17])=[NH:19])[CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
methyl 6-benzyl-2-picoline imidate
Quantity
0.81 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=CC=CC(=N1)C(OC)=N
Name
Quantity
0.21 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The ethanol was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)C1=CC=CC(=N1)C(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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